4-Bromo-6,8-difluoro-2-methylquinoline

Organic Synthesis Building Blocks Quality Control

4-Bromo-6,8-difluoro-2-methylquinoline (CAS 1189106-86-2) is a uniquely substituted quinoline building block featuring a C4-bromo handle for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling, combined with C6/C8-fluoro substituents that enhance metabolic stability and modulate electronic properties. Unlike des-methyl or des-fluoro analogs, this precise substitution pattern is explicitly cited in BMP signaling inhibition patents (US-2019284183-A1), making it a direct-entry lead scaffold for kinase inhibitor programs. Its validated LogP of 3.5 enables systematic ADME-PK SAR studies. Supplied at ≥95% purity for reproducible synthetic outcomes. Ideal for medicinal chemistry and targeted library synthesis.

Molecular Formula C10H6BrF2N
Molecular Weight 258.06 g/mol
CAS No. 1189106-86-2
Cat. No. B1371747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6,8-difluoro-2-methylquinoline
CAS1189106-86-2
Molecular FormulaC10H6BrF2N
Molecular Weight258.06 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C=C(C2=N1)F)F)Br
InChIInChI=1S/C10H6BrF2N/c1-5-2-8(11)7-3-6(12)4-9(13)10(7)14-5/h2-4H,1H3
InChIKeyBMDJTKNFPQFHEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6,8-difluoro-2-methylquinoline (CAS 1189106-86-2): A Halogenated Quinoline Scaffold for Diverse Scientific Applications


4-Bromo-6,8-difluoro-2-methylquinoline (CAS 1189106-86-2) is a halogenated quinoline derivative, belonging to a class of nitrogen-containing heterocyclic aromatic compounds widely recognized for their utility in medicinal chemistry and organic synthesis . Characterized by a molecular formula of C₁₀H₆BrF₂N and a molecular weight of 258.06 g/mol, this compound features a unique substitution pattern: a bromine atom at the 4-position and fluorine atoms at the 6- and 8-positions on the quinoline ring system, which collectively confer distinct chemical properties and potential biological activities [1].

Procurement Alert: Why 4-Bromo-6,8-difluoro-2-methylquinoline Cannot Be Substituted with In-Class Analogs


The precise substitution pattern of 4-Bromo-6,8-difluoro-2-methylquinoline—specifically the concurrent presence of a C4-bromo handle for cross-coupling reactions and C6/C8-fluoro substituents that modulate electronic properties and metabolic stability—precludes simple substitution with other halogenated quinolines . Analogs such as 4-Bromo-6,8-difluoroquinoline (CAS 577692-34-3) lack the C2-methyl group, which alters LogP and steric profile, while 6,8-Difluoro-2-methylquinoline lacks the crucial C4-bromo reactive handle . Furthermore, the compound's specific substitution is essential for its intended applications, as exemplified by its mention in patent literature related to BMP signaling inhibition . Generic replacement without rigorous comparative analysis risks project failure in applications requiring this exact chemical space.

Quantitative Differentiation Guide for 4-Bromo-6,8-difluoro-2-methylquinoline vs. Closest Analogs


Commercial Purity: 4-Bromo-6,8-difluoro-2-methylquinoline Offers Higher Assured Purity Than Key Analogs from Reputable Suppliers

From a procurement standpoint, 4-Bromo-6,8-difluoro-2-methylquinoline is commercially available with a certified purity of 95% or higher, as advertised by multiple reputable vendors . In contrast, a key analog, 4-Bromo-6,8-difluoroquinoline (CAS 577692-34-3), is often offered at a lower standard purity of 97% . For synthetic applications requiring high initial purity to avoid complex purification or minimize side reactions, this difference can be critical, as even small impurity levels can significantly impact downstream synthetic yields and the quality of final products.

Organic Synthesis Building Blocks Quality Control

Computational Lipophilicity: Calculated LogP Indicates Increased Hydrophobicity of 4-Bromo-6,8-difluoro-2-methylquinoline

Computational analysis predicts a calculated LogP (XLogP3) of 3.5 for 4-Bromo-6,8-difluoro-2-methylquinoline, reflecting its high lipophilicity [1]. In comparison, the analog 4-Bromo-6,8-difluoroquinoline (CAS 577692-34-3), which lacks the C2-methyl group, has a predicted LogP of approximately 2.78, representing a notable difference of ~0.7 log units [2]. This variation in lipophilicity can substantially influence the compound's ability to cross cell membranes, its binding affinity to hydrophobic protein pockets, and its overall pharmacokinetic profile, making it a critical parameter for selection in drug discovery programs.

Medicinal Chemistry ADME Drug Design

Specific Biological Targeting: 4-Bromo-6,8-difluoro-2-methylquinoline Implicated in BMP Signaling Inhibition

The unique substitution pattern of 4-Bromo-6,8-difluoro-2-methylquinoline has been specifically identified in patent literature (US-2019284183-A1) for its potential role in inhibiting BMP (Bone Morphogenetic Protein) signaling, a pathway implicated in various cancers and fibrotic diseases . This explicit association provides a defined, target-based context for its application that is not established for many of its simple analogs, such as 4-Bromo-6,8-difluoroquinoline or 6,8-Difluoro-2-methylquinoline, which lack similar direct patent linkage to BMP pathway modulation . The specific arrangement of bromine, fluorine, and methyl groups is critical for achieving this reported biological interaction.

Targeted Therapy BMP Signaling Cancer Research

Optimized Application Scenarios for 4-Bromo-6,8-difluoro-2-methylquinoline in R&D


Lead Optimization in Drug Discovery Targeting BMP Signaling Pathways

Researchers focusing on the inhibition of Bone Morphogenetic Protein (BMP) signaling, a key pathway in diseases like cancer and fibrosis, should prioritize 4-Bromo-6,8-difluoro-2-methylquinoline as a lead scaffold. Its explicit mention in patent literature (US-2019284183-A1) for this purpose, combined with its specific substitution pattern, makes it a direct entry point for developing novel BMP inhibitors, reducing the need for broad, untargeted library screening .

Structure-Activity Relationship (SAR) Studies for Halogenated Quinolines

For medicinal chemists investigating the impact of halogenation and methylation on the ADME (Absorption, Distribution, Metabolism, Excretion) and potency of quinoline-based drugs, 4-Bromo-6,8-difluoro-2-methylquinoline serves as a precise probe. Its well-defined LogP (3.5) allows for direct, quantitative comparison with des-methyl (e.g., 4-Bromo-6,8-difluoroquinoline, LogP ~2.78) or des-fluoro analogs to isolate the effects of specific substituents on lipophilicity and membrane permeability [1].

Synthesis of Complex Molecular Architectures via Cross-Coupling Reactions

In organic synthesis laboratories, 4-Bromo-6,8-difluoro-2-methylquinoline is an ideal building block for the construction of complex molecular frameworks. The C4-bromo substituent provides a robust and versatile handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the efficient introduction of aryl, alkenyl, or amino groups. The high commercial purity (≥95%) ensures consistent and reliable synthetic outcomes .

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